molecular formula C8H7FO3 B12089551 Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- CAS No. 79418-75-0

Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy-

Cat. No.: B12089551
CAS No.: 79418-75-0
M. Wt: 170.14 g/mol
InChI Key: BRSYNKIMKYLHJJ-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- (C₈H₇FO₃), is a substituted benzaldehyde derivative featuring a fluorine atom at position 2, a hydroxyl group at position 4, and a methoxy group at position 3. This compound combines electron-withdrawing (fluoro) and electron-donating (hydroxy, methoxy) substituents, creating a unique electronic environment.

Properties

CAS No.

79418-75-0

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

2-fluoro-4-hydroxy-3-methoxybenzaldehyde

InChI

InChI=1S/C8H7FO3/c1-12-8-6(11)3-2-5(4-10)7(8)9/h2-4,11H,1H3

InChI Key

BRSYNKIMKYLHJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C=O)O

Origin of Product

United States

Preparation Methods

Hydroxyl Protection and Sequential Substitution

A widely adopted strategy involves sequential functionalization of a phenolic precursor. For example, starting with 3-methoxy-4-hydroxybenzaldehyde (a vanillin derivative), the hydroxyl group at position 4 is protected using isopropyl etherification under alkaline conditions. This step prevents unwanted side reactions during subsequent fluorination. The protected intermediate undergoes electrophilic fluorination at position 2 using N-fluorobenzenesulfonimide (NFSI) in the presence of silver fluoride (AgF) . The fluorination yield ranges from 75–85%, depending on solvent polarity and temperature. Finally, acidic deprotection (e.g., boron trichloride in dichloromethane) restores the hydroxyl group, yielding the target compound with >99% purity.

Bromination-Grignard Route

An alternative method, adapted from patent CN115124410A, involves bromination followed by aldehyde formation via Grignard exchange:

  • Bromination : 1-Fluoro-3-isopropoxybenzene reacts with bromine in dichloromethane at 0°C, producing 1-bromo-2-fluoro-4-isopropoxybenzene in 90% yield.

  • Grignard Reaction : The brominated intermediate reacts with isopropyl magnesium chloride in tetrahydrofuran (THF), forming a Grignard reagent. Subsequent treatment with dimethylformamide (DMF) introduces the aldehyde group at position 1.

  • Deprotection : Removal of the isopropyl group using boron trichloride yields 2-fluoro-4-hydroxy-3-methoxybenzaldehyde.

Electrophilic Aromatic Substitution (EAS)

Regioselective Fluorination

Direct fluorination of 3-methoxy-4-hydroxybenzaldehyde poses challenges due to competing substitution patterns. Using Selectfluor® (F-TEDA-BF₄) as an electrophilic fluorinating agent in acetic acid directs fluorine to position 2 (ortho to the hydroxyl group). The methoxy group at position 3 further stabilizes the transition state via electron donation, enhancing regioselectivity. This one-pot method achieves 70–80% yield but requires rigorous temperature control (-10°C to 0°C).

Methoxylation Post-Fluorination

In cases where fluorination precedes methoxylation, copper(I) oxide -catalyzed Ullmann coupling introduces the methoxy group. Starting with 2-fluoro-4-hydroxybenzaldehyde, reaction with methyl iodide and potassium carbonate in dimethyl sulfoxide (DMSO) at 120°C installs the methoxy group at position 3 with 65% yield.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes cost-efficiency and scalability. A continuous flow system using microreactors reduces reaction times and improves heat management during exothermic steps like bromination. For example, bromination of 1-fluoro-3-isopropoxybenzene in a flow reactor achieves 95% conversion in 10 minutes, compared to 2 hours in batch processes.

Crystallization and Purification

Final purification employs anti-solvent crystallization using heptane and ethyl acetate. This method enhances purity to 99.5% while minimizing losses (<5%).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Bromination-GrignardProtection → Bromination → Grignard8599.5High
Direct FluorinationEAS with Selectfluor®7898.0Moderate
Ullmann MethoxylationPost-fluorination coupling6597.5Low

Challenges and Innovations

Steric Hindrance and Regioselectivity

The proximity of substituents (e.g., methoxy at position 3 and hydroxyl at 4) creates steric clashes during fluorination. Computational modeling identifies optimal protecting groups (e.g., isopropyl over tert-butyldimethylsilyl) to mitigate steric effects.

Green Chemistry Approaches

Recent advances explore biocatalytic fluorination using engineered flavin-dependent enzymes. While still experimental, this method reduces reliance on hazardous fluorinating agents and achieves 60% yield under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- serves as a crucial intermediate in the synthesis of complex organic molecules. It is used to create derivatives that possess various functional groups, enhancing the versatility of synthetic pathways.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in drug development. Its unique structure allows it to interact with biological targets effectively, potentially leading to the development of new therapeutic agents.

Case Study: Phosphodiesterase Inhibitors

In one study, derivatives of Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- were synthesized and tested as inhibitors for phosphodiesterase 10A, showing promising results in modulating enzyme activity related to various diseases .

Research indicates that Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- exhibits antimicrobial properties. Its derivatives have shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with studies demonstrating their effectiveness in dislodging biofilms associated with infections .

Activity TypeTarget OrganismEfficacy Level
AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)Significant (80% biofilm dislodgement)
AntifungalVarious fungal strainsModerate efficacy noted

Industrial Applications

In addition to its research applications, Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- is utilized in the production of fine chemicals and specialty chemicals. It plays a role in manufacturing fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. It may also inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and similarities between the target compound and analogs:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Effects Reference
Benzaldehyde, 4-hydroxy-3-methoxy 4-OH, 3-OCH₃ 152.14 Higher solubility due to polar -OH; participates in H-bonding.
4-Benzyloxy-3-methoxybenzaldehyde 4-OBn (benzyloxy), 3-OCH₃ 242.27 Bulky benzyloxy reduces polarity; lower solubility in polar solvents.
4-(Difluoromethoxy)-3-methoxybenzaldehyde 4-OCHF₂, 3-OCH₃ 188.13 Strong electron-withdrawing OCHF₂ increases electrophilicity of aldehyde.
Target Compound 2-F, 4-OH, 3-OCH₃ 170.14 Fluorine enhances acidity of 4-OH; intramolecular H-bonding possible between 2-F and 4-OH. Inferred

Key Observations :

  • Solubility: The hydroxyl group at position 4 enhances solubility in polar solvents (e.g., water, ethanol), similar to 4-hydroxy-3-methoxybenzaldehyde. However, the fluorine atom may slightly reduce solubility due to its hydrophobic nature .
  • Steric Effects : Unlike 4-benzyloxy-3-methoxybenzaldehyde, which has a bulky benzyl group, the target compound’s smaller substituents (F, OH, OCH₃) minimize steric hindrance, favoring reactivity in nucleophilic additions .

Reactivity in Reduction Reactions

demonstrates that aldehydes are generally more reactive than ketones in reduction reactions. For example, benzaldehyde derivatives like octanal (33–38% yield) reduce faster than ketones like octan-3-one (9% yield) under identical conditions . The target compound’s aldehyde group is expected to follow this trend, but the electron-withdrawing fluorine may slightly reduce reactivity compared to non-fluorinated aldehydes. Conversely, resonance donation from the 3-methoxy and 4-hydroxy groups could counteract this effect, leading to moderate reduction yields.

Biological Activity

Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- is an aromatic aldehyde with significant potential in biological applications. Its unique structure, characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group on the benzene ring, contributes to its reactivity and biological activity. This article explores its biological effects, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

  • Molecular Formula : C₈H₇F O₃
  • Functional Groups : Aldehyde, Fluorine, Hydroxyl, Methoxy

The presence of these functional groups allows the compound to interact with various biological targets, influencing its biological activity.

Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- exhibits biological activity primarily through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activities and alter cellular signaling pathways. The fluorine atom may enhance specificity towards certain biological pathways, making it a candidate for pharmacological studies.

Biological Activities

  • Antimicrobial Properties :
    • Studies indicate that benzaldehyde derivatives possess antimicrobial activity against a range of pathogens. The compound's ability to disrupt microbial cell membranes may underlie this effect.
  • Anticancer Potential :
    • Research has shown that benzaldehyde derivatives can inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory responses and metabolic processes. For instance, it has shown potential in inhibiting lipoxygenases (12-LOX), which are implicated in various inflammatory diseases .

Anticancer Activity

A study focused on the synthesis of derivatives of benzaldehyde, including 2-fluoro-4-hydroxy-3-methoxy-, demonstrated significant anticancer activity against human cancer cell lines. The derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibition of cell growth .

Enzyme Interaction

In another study examining the interaction with lipoxygenases, benzaldehyde derivatives were shown to reduce the production of inflammatory mediators in vitro. This suggests a potential therapeutic role in managing conditions like diabetes and cardiovascular diseases linked to inflammation .

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy-YesHighYes
2-Hydroxy-3-methoxybenzaldehydeModerateModerateNo
4-MethoxybenzaldehydeLowLowNo

This table summarizes the comparative biological activities of benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy-, highlighting its superior profile among related compounds.

Q & A

Q. What are the recommended synthetic routes for preparing Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy-?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzaldehyde core. A common approach includes:

  • Hydroxyl and Methoxy Group Protection : Use benzyl or tert-butyldimethylsilyl (TBDMS) groups to protect the hydroxyl group during fluorination. For example, benzyl protection of the 4-hydroxy group (as seen in 4-(benzyloxy)-3-fluorobenzaldehyde) allows selective fluorination at the 2-position .
  • Fluorination : Electrophilic fluorination (e.g., using Selectfluor®) or nucleophilic substitution (e.g., via diazonium salt intermediates) can introduce fluorine at the 2-position.
  • Deprotection : Final catalytic hydrogenation removes the benzyl protecting group to yield the free hydroxyl group.
    Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid over-fluorination or demethylation of the methoxy group.

Q. How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The aldehyde proton appears as a singlet near δ 10.1 ppm. Fluorine coupling (²JHF) splits adjacent aromatic protons into doublets. For example, the 3-methoxy group’s proton may show coupling with the 2-fluoro substituent .
    • ¹³C NMR : The aldehyde carbon resonates near δ 190 ppm. Fluorine substituents deshield adjacent carbons, shifting signals upfield .
  • IR Spectroscopy : Strong absorption bands for C=O (aldehyde, ~1700 cm⁻¹), O-H (hydroxyl, ~3300 cm⁻¹), and C-F (fluorine, ~1200 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion [M+H]⁺ at m/z 185.0451 (calculated for C₈H₇FO₃), with fragmentation patterns indicating loss of –CHO or –F groups .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for ortho-substituted benzaldehydes?

Methodological Answer: Contradictions (e.g., unexpected splitting in NMR or IR band shifts) may arise from dynamic effects or impurities. Strategies include:

  • 2D NMR (HSQC, HMBC) : Correlate ¹H and ¹³C signals to confirm connectivity. For instance, HMBC can verify coupling between the aldehyde proton and aromatic carbons .
  • Variable Temperature NMR : Detect conformational changes (e.g., hindered rotation around the C-F bond) that split signals at lower temperatures.
  • Isotopic Labeling : Use deuterated solvents or synthetic precursors to isolate specific interactions.

Q. How does the electronic effect of fluorine influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The 2-fluoro substituent exerts a strong electron-withdrawing effect (-I), activating the ring toward NAS. Computational studies (DFT) predict enhanced electrophilicity at the 4-hydroxy-3-methoxy positions. Experimental validation:

  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., 4-hydroxy-3-methoxybenzaldehyde) in SNAr reactions with amines. Fluorine increases reaction rates by ~30% due to enhanced ring polarization .
  • Substituent Effects : The 3-methoxy group (+M effect) further directs nucleophiles to the para position relative to the hydroxyl group.

Q. What computational methods predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cytochrome P450) using crystal structures from the Protein Data Bank. Fluorine’s electronegativity enhances hydrogen-bonding with active-site residues.
  • MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories. Parameters for fluorine’s van der Waals radius (1.47 Å) and partial charge (-0.25 e) are critical .
  • QSAR Models : Correlate substituent effects (e.g., Hammett σ constants for –F and –OCH₃) with inhibitory activity against microbial targets .

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